3-Methyl-1H-inden-1-one
CAS No.: 22303-81-7
Cat. No.: VC19698919
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22303-81-7 |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3-methylinden-1-one |
| Standard InChI | InChI=1S/C10H8O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
| Standard InChI Key | VKZFVWRUFMYKGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=CC=CC=C12 |
Introduction
Structural and Molecular Characteristics
3-Methyl-1H-inden-1-one belongs to the indenone class, featuring a ketone group at the first position of the indene framework. The methyl group at the third position introduces steric and electronic modifications that influence its reactivity. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3-methylinden-1-one |
| Canonical SMILES | CC1=CC(=O)C2=CC=CC=C12 |
| InChI Key | VKZFVWRUFMYKGF-UHFFFAOYSA-N |
The compound’s planar structure allows for conjugation between the aromatic ring and the ketone group, enhancing its stability and participation in electrophilic substitution reactions.
Synthesis and Preparation Methods
Friedel-Crafts Acylation and Cyclization
The primary synthetic route involves Friedel-Crafts acylation of toluene derivatives followed by cyclization. For example, toluene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ) to form an intermediate acylated product. Subsequent intramolecular cyclization under acidic conditions yields 3-methyl-1H-inden-1-one.
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: (1.2 equiv)
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Solvent: Dichloromethane or
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Yield: 60–75% (optimized conditions)
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors to enhance efficiency. Catalytic systems using zeolites or ionic liquids have been explored to reduce waste and improve selectivity, though specific data for this compound remain proprietary.
Chemical Reactivity and Functionalization
The ketone and aromatic moieties enable diverse transformations:
Oxidation and Reduction
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Oxidation: Treatment with in acidic media oxidizes the ketone to a carboxylic acid, though over-oxidation risks degrading the aromatic ring .
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Reduction: selectively reduces the ketone to an alcohol, yielding 3-methyl-1H-inden-1-ol, a potential intermediate for further functionalization .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation or nitration. For instance, bromination with produces 5-bromo-3-methyl-1H-inden-1-one, a precursor for cross-coupling reactions.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for synthesizing polycyclic structures. Its rigidity and substituent pattern make it valuable in designing ligands for asymmetric catalysis.
Materials Science
Conjugated indenones are explored as organic semiconductors due to their electron-deficient cores. Thin-film studies indicate moderate charge carrier mobility (~0.1 cm²/V·s), though performance lags behind benchmark materials .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in inert atmosphere |
| Handling | Use nitrile gloves, fume hood |
| Toxicity | Limited data; assume acute toxicity |
| Disposal | Incinerate via EPA-approved methods |
No FDA-approved uses exist, and in vivo applications are prohibited .
Comparative Analysis with 3-Methyl-1-indanone
| Property | 3-Methyl-1H-inden-1-one | 3-Methyl-1-indanone |
|---|---|---|
| CAS No. | 22303-81-7 | 6072-57-7 |
| Molecular Formula | ||
| Structure | Conjugated enone | Saturated ketone |
| Reactivity | Electrophilic aromatic substitution | Prone to nucleophilic addition |
The unsaturated system in 3-methyl-1H-inden-1-one enhances its suitability for conjugation-driven applications, whereas 3-methyl-1-indanone’s saturated framework favors hydrogenation reactions .
Future Research Directions
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Mechanistic Studies: Elucidate reaction pathways for functionalization.
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Biological Screening: Evaluate antimicrobial/anticancer potential in vitro.
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Materials Optimization: Tune electronic properties via substituent engineering.
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